molecular formula C21H21ClN4O2S B12203833 N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12203833
M. Wt: 428.9 g/mol
InChI Key: MNQILIPCJJNGHH-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative. Its structure integrates:

  • Triazole core: A 1,2,4-triazole ring substituted at positions 4 and 3.
  • Sulfanyl-acetamide moiety: Linked via a thioether bridge to the triazole.
  • Aromatic substituents: A 4-methoxyphenyl group at position 5 and an allyl (prop-2-en-1-yl) group at position 4 of the triazole.
  • Chloro-methylphenyl group: Attached to the acetamide nitrogen.

This compound is hypothesized to exhibit bioactivity due to the triazole-thioacetamide framework, which is associated with antimicrobial, anti-inflammatory, and anticancer properties in analogous structures .

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21ClN4O2S/c1-4-12-26-20(15-8-10-16(28-3)11-9-15)24-25-21(26)29-13-19(27)23-18-7-5-6-17(22)14(18)2/h4-11H,1,12-13H2,2-3H3,(H,23,27)

InChI Key

MNQILIPCJJNGHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Imidates

A widely cited method for 1,2,4-triazole synthesis involves reacting hydrazines with imidate derivatives. For example, Mangarao et al. demonstrated that 2,2,2-trichloroethyl imidate reacts with hydrazines in polyethylene glycol (PEG) under mild acidic conditions (p-Toluenesulfonic acid, PTSA) to yield 3,4,5-trisubstituted-1,2,4-triazoles with 92% efficiency. Adapting this approach:

  • 4-Methoxyphenylhydrazine reacts with a propenyl-substituted imidate (e.g., ethyl prop-2-en-1-ylimidate) in PEG at 80–100°C.

  • Acid catalysis (PTSA) facilitates cyclization, forming the 5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole intermediate.

This method offers regioselectivity for the 4- and 5-positions, critical for introducing the propenyl and methoxyphenyl groups.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is primarily used for 1,2,3-triazoles, modified protocols enable 1,2,4-triazole formation. Shin Kamijo et al. reported a three-component reaction using trimethylsilyl azide (TMSN3), alkynes, and allyl bromides to synthesize 2-allyl-substituted triazoles. For the target compound:

  • 4-Methoxyphenylacetylene reacts with TMSN3 and prop-2-en-1-yl bromide in the presence of Cu(I) catalysts.

  • Cycloaddition yields the 5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-1,2,4-triazole scaffold.

This method requires careful temperature control (0–60°C) to optimize regioselectivity.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety at position 3 of the triazole is introduced via nucleophilic substitution or thiol-disulfide exchange.

Thiolation via Nucleophilic Substitution

  • The triazole intermediate is halogenated at position 3 using N-chlorosuccinimide (NCS) or bromine to form 3-bromo-5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole .

  • Reaction with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 50°C replaces the halogen with a thiol group.

Direct Thiol Incorporation During Cyclization

Alternatively, thiosemicarbazides can serve as precursors. Azzouni et al. synthesized 1,2,4-triazoles by cyclizing thiosemicarbazides with ketones, directly incorporating the thiol group. For the target compound:

  • 4-Methoxyphenyl thiosemicarbazide reacts with propenyl ketone in ethanol under reflux.

  • Acid catalysis (HCl) promotes cyclization, yielding the triazole-3-thiol derivative.

Formation of the Acetamide Linkage

The acetamide-thioether bridge connects the triazole and aryl moieties.

Synthesis of N-(3-Chloro-2-Methylphenyl)-2-Chloroacetamide

  • 3-Chloro-2-methylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C.

  • Triethylamine (TEA) neutralizes HCl, yielding 2-chloro-N-(3-chloro-2-methylphenyl)acetamide with >85% yield.

Thioether Coupling

  • The triazole-3-thiol is deprotonated with potassium carbonate (K2CO3) in acetonitrile.

  • Reaction with 2-chloro-N-(3-chloro-2-methylphenyl)acetamide at 60°C forms the thioether bond via SN2 displacement.

Optimization and Challenges

Regioselectivity in Triazole Formation

The propenyl group’s position (N4) is sensitive to reaction conditions. Silver sulfate catalysis enhances selectivity for 4-substituted triazoles, as demonstrated by Chen et al. for analogous structures.

Purification Strategies

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.

  • Recrystallization from ethanol/water mixtures improves purity of the final product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/SolventYield (%)Regioselectivity
CyclocondensationHydrazine + ImidatePEG, PTSA85–92High
CuAACAlkyne + TMSN3 + Allyl bromideCu(I), DMF70–86Moderate
ThiosemicarbazideThiosemicarbazide + KetoneHCl, Ethanol78–88High

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or other functional groups.

    Substitution: Halogen atoms or other substituents on the phenyl ring can be replaced through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity, and triggering specific biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

Compound A : N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
  • Key Differences: 4-Ethoxyphenyl vs. Bulkier tert-butyl (2-methyl-2-propanyl) vs. Allyl: The tert-butyl group introduces steric hindrance, possibly reducing binding affinity in enzyme-active sites compared to the smaller allyl group in the target compound .
Compound B : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Key Differences :
    • Pyridinyl vs. Methoxyphenyl : The pyridine ring enables hydrogen bonding and π-π stacking, enhancing interactions with biological targets.
    • Trifluoromethyl group : Increases metabolic stability and electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Modifications in the Acetamide Moiety

Compound C : 2-Chloro-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]acetamide ()
  • Key Differences: Thiazole vs. Triazole core: Thiazole derivatives often exhibit stronger antibacterial activity due to sulfur’s electronegativity. Dichloro substitution: Enhances halogen bonding but may reduce solubility compared to the mono-chloro target compound .
Compound D : N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
  • Key Differences: Methylsulfanyl benzyl group: Introduces a hydrophobic sulfur atom, which may improve lipid solubility but reduce polar interactions. Phenyl vs.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21ClN4O2S. The compound features a triazole ring and a sulfanyl group, which are critical for its biological activity. Its molecular weight is approximately 428.9 g/mol.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties . The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors that modulate biological pathways. For instance, it has been shown to inhibit bacterial growth in vitro, suggesting potential as an antibacterial agent.

Anticancer Activity

Research has also suggested that this compound may possess anticancer properties . In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as a chemotherapeutic agent .

The biological activity of this compound is likely due to its ability to interact with specific targets within the cell. For example:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps in the synthesis include:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Final acetamide formation through amide coupling reactions.

Modern methods such as microwave-assisted synthesis may enhance the efficiency and scalability of producing this compound for research and potential therapeutic use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various concentrations of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at higher concentrations, supporting its potential as an antibacterial agent.

Concentration (µg/mL)Bacterial Viability (%)
0100
1080
5050
10020

Case Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer cell lines, the compound was tested for cytotoxicity using a CCK-8 assay. The results showed that at concentrations above 50 µM, there was a marked decrease in cell viability across multiple cancer types.

Cell LineIC50 (µM)
HeLa45
MCF760
A54955

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